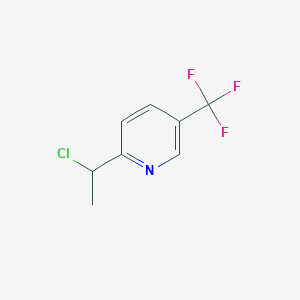
2-(1-Chloroethyl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloroethyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloroethyl group at the second position and a trifluoromethyl group at the fifth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-(trifluoromethyl)pyridine typically involves the chlorination of 2-ethyl-5-(trifluoromethyl)pyridine. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(1-Chloroethyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives such as pyridine oxides.
Reduction Reactions: Reduced derivatives such as ethyl-substituted pyridines.
科学的研究の応用
2-(1-Chloroethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2-(1-Chloroethyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 2-(1-Chloroethyl)-4-(trifluoromethyl)pyridine
- 2-(1-Chloroethyl)-6-(trifluoromethyl)pyridine
- 2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine
Uniqueness
2-(1-Chloroethyl)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the chloroethyl and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
特性
分子式 |
C8H7ClF3N |
|---|---|
分子量 |
209.59 g/mol |
IUPAC名 |
2-(1-chloroethyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c1-5(9)7-3-2-6(4-13-7)8(10,11)12/h2-5H,1H3 |
InChIキー |
IVSODDQQUJGPOB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















